BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical properties of p-Aminoazobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Aminoazobenzene

cat. No.: B166484

An In-depth Technical Guide to the Physical Properties of p-Aminoazobenzene

Introduction

p-Aminoazobenzene (p-AAB), also known as 4-(Phenylazo)benzenamine or Aniline Yellow, is
an aromatic amine and a derivative of azobenzene.[1][2] As a foundational molecule in the
family of azo dyes, it serves as a critical intermediate in the synthesis of more complex dyes
and indicators, such as Acid Yellow, chrysoidine, and indulines.[1][3] Its distinct chromophoric
properties, stemming from the conjugated mt-system of the azobenzene backbone, also make it
a subject of interest in materials science and for vital staining in microscopy.[3] This guide
provides a comprehensive overview of the core physical properties of p-AAB, detailed
experimental methodologies for their characterization, and the scientific rationale underpinning
these procedures.

Molecular and Structural Properties

The fundamental identity of p-AAB is defined by its molecular structure, which consists of two
phenyl rings linked by a diazo group (-N=N-), with an amino group (-NHz) substituted at the
para position of one of the rings.

e Molecular Formula: C12H11N3[4]
e Molecular Weight: 197.24 g/mol [4][5]

Caption: Molecular structure of p-Aminoazobenzene (C12H11N3).
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Crystallography

p-Aminoazobenzene exists as a crystalline solid at standard conditions. The organic crystal has
been successfully grown from ethanol via the slow evaporation technique and its cell
parameters have been characterized using X-ray diffraction analysis.[1][6] Detailed
crystallographic information, including space group and lattice parameters, can be found in
resources like the Crystallography Open Database (COD) under the compound's Chemical
Abstracts Service (CAS) number, 60-09-3.[5]

Core Physical and Chemical Properties

The physical properties of p-AAB are critical for its handling, purification, and application.
These properties are summarized in the table below.

Property Value Source(s)

Yellow to brownish-yellow
Appearance [11[31[5]
needles or orange powder.

Melting Point 123-128 °C [11[2][3][6]
Boiling Point > 360 °C (112171
Density 1.127 g/cm3 [6]

Water Solubility zzl'j;:g/l_ (25°C); stightly [61[7]

pKa 2.82 (25 °C) [6]

Dipole Moment 250D [8]

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis, purification, and
formulation.

o Aqueous Solubility: p-AAB is only slightly soluble in water.[7] This is a direct consequence of
its molecular structure; the large, nonpolar surface area of the two aromatic rings dominates
its character, making it hydrophobic.
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e Organic Solubility: It is soluble in various organic solvents, including ethanol, ether, benzene,
and chloroform.[1][6][7] This solubility in common organic solvents is leveraged for its
purification via recrystallization, often from ethanol.[9]

Causality Insight: The choice of solvent for recrystallization, such as ethanol, is based on the
principle of differential solubility. p-AAB is significantly more soluble in hot ethanol than in cold
ethanol. This allows a saturated solution to be prepared at high temperature, from which the
pure compound crystallizes upon cooling, leaving more soluble impurities behind in the solvent.

Spectroscopic Characteristics

The extended 1t-conjugation across the azobenzene structure gives p-AAB its characteristic
spectroscopic properties.

o UV-Visible Spectroscopy: In ethanol, p-AAB exhibits two primary absorption maxima at
approximately 251 nm and 384 nm.[5] These absorptions correspond to 1t - 1t* electronic
transitions within the conjugated system. The spectrum is sensitive to the solvent
environment, a phenomenon known as solvatochromism.[10] Studies show no significant
absorption in the visible-NIR region after 580 nm.[1][6]

« Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's
functional groups. Key expected vibrational bands include N-H stretching from the primary
amine, N=N stretching of the azo group, and C=C stretching vibrations characteristic of the
aromatic rings.[5][9]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectra of p-AAB show
characteristic signals in the aromatic region, corresponding to the protons on the two distinct
phenyl rings.[5]

Experimental Methodologies

Accurate determination of physical properties is essential for quality control and research
applications. The following protocols are self-validating systems for characterizing p-AAB.

Workflow for Physical Property Characterization
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Caption: General workflow for the physical characterization of p-AAB.

Protocol 1: Melting Point Determination
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This protocol determines the melting range of p-AAB, a key indicator of purity. A narrow range
close to the literature value suggests high purity.

e Sample Preparation: Ensure the p-AAB sample is completely dry and finely powdered. A
small amount is loaded into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
e Measurement:
o Heat the apparatus rapidly to about 15-20 °C below the expected melting point (~125 °C).
o Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
o Record the temperature at which the first drop of liquid appears (T1).
o Record the temperature at which the entire sample has melted (T2).
e Reporting: The melting point is reported as the range T1 — Ta.

Expertise Insight: A slow heating rate near the melting point is crucial. Rapid heating can cause
a lag between the thermometer reading and the actual sample temperature, leading to an
erroneously wide or high melting range.

Protocol 2: UV-Visible Spectrum Acquisition

This protocol measures the electronic absorption properties of p-AAB.

e Solvent Selection: Use a UV-grade solvent in which p-AAB is soluble and which is
transparent in the wavelength range of interest (200-600 nm). Ethanol is a common and
appropriate choice.[5]

e Sample Preparation:

o Prepare a stock solution of p-AAB in the chosen solvent with a precisely known
concentration (e.g., 0.1 mg/mL).
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o From the stock solution, prepare a dilute solution (e.g., 1-10 pg/mL). The final
concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal
accuracy.

e Instrumentation:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a quartz cuvette with the pure solvent to serve as the reference (blank).
o Rinse and fill a second quartz cuvette with the dilute p-AAB solution.
o Data Acquisition:
o Calibrate the spectrophotometer by running a baseline correction with the blank.
o Scan the sample from approximately 600 nm down to 200 nm.
o ldentify the wavelengths of maximum absorbance (Amax).

Trustworthiness Note: Running a baseline with the same cuvette and solvent used for the
sample corrects for any absorbance from the solvent and imperfections in the cuvette, ensuring
the resulting spectrum is solely due to p-AAB.

Safety and Handling

p-Aminoazobenzene is a hazardous chemical and must be handled with appropriate
precautions.

e Health Hazards: It is classified as a substance that may cause cancer (Carcinogenicity
Category 1B) and is harmful if swallowed. It may also cause an allergic skin reaction.

+ Handling: Always handle p-AAB in a well-ventilated chemical fume hood. Wear appropriate
personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and
safety glasses. Avoid creating and inhaling dust.[7]

» Environmental Hazards: p-AAB is very toxic to aquatic life with long-lasting effects. Release
into the environment must be avoided, and the compound should be disposed of as
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hazardous waste according to local regulations.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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